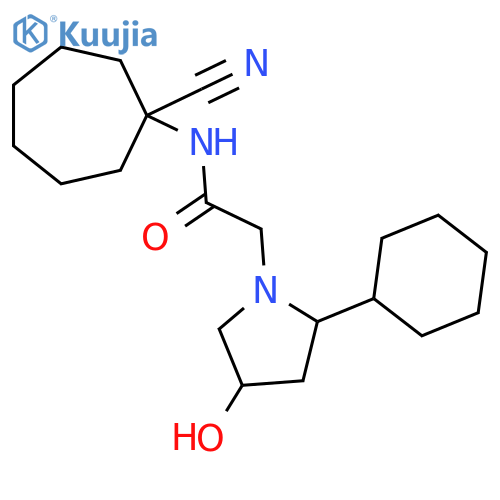Cas no 1808335-13-8 (N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide)

N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide
- EN300-6533900
- Z1205384820
- AKOS033164824
- 1808335-13-8
-
- インチ: 1S/C20H33N3O2/c21-15-20(10-6-1-2-7-11-20)22-19(25)14-23-13-17(24)12-18(23)16-8-4-3-5-9-16/h16-18,24H,1-14H2,(H,22,25)
- InChIKey: CJUFJHTYSBFPPS-UHFFFAOYSA-N
- SMILES: OC1CN(CC(NC2(C#N)CCCCCC2)=O)C(C1)C1CCCCC1
計算された属性
- 精确分子量: 347.25727730g/mol
- 同位素质量: 347.25727730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 498
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- XLogP3: 3.5
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6533900-0.05g |
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide |
1808335-13-8 | 95.0% | 0.05g |
$212.0 | 2025-03-13 |
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamideに関する追加情報
Professional Introduction to N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide and CAS No. 1808335-13-8
N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide, identified by the CAS number 1808335-13-8, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups within its molecular structure suggests a multifaceted role in biochemical interactions, making it a subject of extensive research and exploration.
The compound's structure consists of several key components, including a cyanocycloheptyl moiety and a cyclohexyl-4-hydroxypyrrolidin-1-yl group, which are connected through an acetylamide linkage. This configuration not only contributes to the molecule's unique chemical properties but also opens up possibilities for various pharmacological activities. The presence of a cyano group and a hydroxyl group within the molecule hints at its potential reactivity and interaction with biological targets, which are crucial for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of complex heterocyclic compounds like N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide. Researchers have been particularly intrigued by its ability to modulate biological pathways associated with inflammation, pain, and neurodegeneration. The compound's structural features align well with the requirements for binding to specific enzymes and receptors, making it a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug design. The combination of cycloalkyl and heterocyclic moieties in its structure provides a versatile platform for modifying and optimizing pharmacokinetic and pharmacodynamic properties. This flexibility has allowed scientists to explore various derivatives that could enhance the compound's efficacy and reduce potential side effects. The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process, enabling rapid identification of promising analogs.
Recent studies have begun to unravel the mechanistic basis of action for N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide. Initial findings suggest that the compound interacts with multiple targets within cellular pathways, including those involved in neurotransmitter release and oxidative stress regulation. These interactions may contribute to its observed effects in preclinical models, such as reduced inflammation and improved cognitive function. The compound's ability to cross the blood-brain barrier also makes it an attractive candidate for treating central nervous system disorders.
The synthesis of N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide presents unique challenges due to its complex structural features. However, advancements in synthetic methodologies have made it increasingly feasible to produce this compound in multi-kilogram quantities. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been employed to achieve high yields and purity levels. These improvements have not only facilitated further research but also paved the way for large-scale production if future clinical trials prove successful.
The potential therapeutic applications of N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide are diverse and span across multiple disease areas. In oncology, for instance, the compound's ability to inhibit specific kinases has shown promise in preclinical models of cancer. Additionally, its anti-inflammatory properties make it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The compound's neuroprotective effects also warrant further investigation into potential treatments for neurodegenerative conditions like Alzheimer's disease and Parkinson's disease.
As research into N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide progresses, it is essential to consider ethical and regulatory aspects associated with drug development. Rigorous preclinical testing is necessary to assess safety profiles and identify any potential adverse effects before human trials can begin. Collaboration between academic institutions, pharmaceutical companies, and regulatory agencies will be crucial in ensuring that this compound moves through the development pipeline efficiently while maintaining high standards of patient safety.
The future prospects for N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide are bright, given its unique structural features and promising pharmacological properties. Continued research efforts will be needed to fully elucidate its mechanism of action and optimize its therapeutic potential. As our understanding of biological pathways evolves, new opportunities may arise for leveraging this compound in innovative drug design strategies. The journey from laboratory discovery to clinical application is long and challenging but holds great promise for advancing patient care in the years to come.
1808335-13-8 (N-(1-cyanocycloheptyl)-2-(2-cyclohexyl-4-hydroxypyrrolidin-1-yl)acetamide) Related Products
- 2155624-14-7(tert-butyl N-(2-hydroxybut-3-en-1-yl)-N-(propan-2-yl)carbamate)
- 1220021-42-0(3-Azetidinyl cyclopentanecarboxylate)
- 1873552-47-6(5-bromo-2-cyano-N-propylbenzene-1-sulfonamide)
- 2228497-33-2(2-(3-Bromo-5-nitrophenyl)ethanethioamide)
- 2411308-37-5(2-Chloro-N-methyl-N-(1-phenylpiperidin-3-yl)acetamide)
- 38048-32-7(Nitrobenzylthioinosine)
- 953803-81-1(Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)
- 2229317-97-7(1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol)
- 85-36-9(Acetrizoic acid)
- 1690930-18-7(1,1-difluoro-3-(3-fluorophenyl)propan-2-amine)




